(Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(2-cyanophenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-15-8-4-6-11-9-13(17(20)22)18(24-16(11)15)21-14-7-3-2-5-12(14)10-19/h2-9H,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUARZKXZDAQMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC=C3C#N)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 8-methoxy-2H-chromene-3-carboxylic acid.
Formation of the Imino Group: The carboxylic acid is then converted into its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Coupling Reaction: The acid chloride is reacted with 2-aminobenzonitrile to form the imino intermediate.
Cyclization: The imino intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the imino group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chromene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, although further research is needed to confirm these activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide can be elucidated by comparing it with analogs differing in substituents, ring saturation, and carboxamide modifications. Below is a systematic analysis:
Substituent Variations on the Phenyl Ring
- 2-Cyanophenyl vs. Halogenated Phenyl Groups: The compound 8-methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (, Compound 15) replaces the 2-cyanophenyl group with a 2-chlorophenyl moiety.
- Positional Isomerism of Cyano Substituents: The screening compound (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide () features a 4-cyanophenyl group instead of 2-cyano. The para-substitution likely enhances steric accessibility for target interactions compared to the ortho-substituted target compound .
Modifications on the Chromene Ring
- Methoxy Position: Compound 19 in , (Z)-2-((4-cyanophenyl)imino)-7-methoxy-2H-chromene-3-carboxamide, has a methoxy group at position 7 rather than 8. This positional shift could disrupt the chromene ring’s planarity, affecting solubility or target binding .
- Ethoxy vs. Methoxy Substituents: The analog (Z)-N-acetyl-8-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide () substitutes methoxy with ethoxy at position 8. The bulkier ethoxy group may enhance lipophilicity but reduce metabolic stability .
Carboxamide Group Modifications
- Acetylation of the Carboxamide :
Compounds like 1319-0025 () and 1319-0026 () feature an acetylated carboxamide (N-acetyl group). Acetylation can improve membrane permeability but may reduce hydrogen-bonding capacity compared to the free amide in the target compound .
Structure-Activity Relationship (SAR) Insights
- In contrast, para-substitution (4-cyano) could enhance π-π stacking with aromatic residues .
- Methoxy Group Role :
The 8-methoxy group in the target compound likely stabilizes the chromene ring via intramolecular hydrogen bonding, a feature absent in 7-methoxy analogs .
Data Tables
Table 1: Structural Comparison of Chromene Derivatives
*Calculated based on molecular formula; †Includes core structure without additional substituents.
Biological Activity
(Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound has a unique structure characterized by a chromene backbone with an imino group and a cyanophenyl substituent. The synthesis typically involves several steps:
- Preparation of 8-methoxy-2H-chromene-3-carboxylic acid .
- Formation of the imino group by converting the carboxylic acid into an acid chloride and reacting it with 2-aminobenzonitrile.
- Cyclization to yield the final product.
The compound's IUPAC name is 2-(2-cyanophenyl)imino-8-methoxychromene-3-carboxamide, with the molecular formula .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluating various derivatives of 2-imino-2H-chromene-3(N-aryl)carboxamides demonstrated that this compound showed equipotent activity against several cancer cell lines when compared to standard chemotherapeutics like 5-fluorouracil and docetaxel. Specifically, it displayed cytotoxic effects on human cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent activity (e.g., IC50 = 8.5 μM against MCF-7) .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The structural features of the compound facilitate binding to these targets, potentially leading to modulation of their activity. This interaction can trigger pathways associated with apoptosis in cancer cells, contributing to its anticancer effects .
Table: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Comparison Standard |
|---|---|---|---|
| This compound | MCF-7 | 8.5 | 5-Fluorouracil |
| This compound | A549 | 0.9 | Docetaxel |
| Other derivatives | Caco-2 | 9.9 | - |
Additional Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory and antimicrobial activities, although further investigations are necessary to elucidate these effects fully .
Q & A
Q. What are the established synthetic routes for (Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the chromene core via cyclization of substituted salicylaldehyde derivatives under acidic or basic conditions.
- Step 2 : Introduction of the imino group via condensation with 2-cyanophenylamine.
- Step 3 : Functionalization of the carboxamide group using activated esters or coupling reagents (e.g., EDC/HOBt). Optimization strategies include:
-
Temperature control (60–80°C for imino bond formation).
-
Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency).
-
Catalysts (e.g., p-toluenesulfonic acid for cyclization).
Yields range from 45% to 72% depending on purification methods (e.g., HPLC for >95% purity) .Table 1 : Synthetic Yields Under Varied Conditions
Step Solvent Catalyst Yield (%) 1 Ethanol H₂SO₄ 68 2 DMF None 52 3 THF EDC/HOBt 70
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for confirmation?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the Z-configuration of the imino group and methoxy substitution pattern.
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 376.12).
- X-ray Crystallography : Resolves stereochemical ambiguities; the Z-configuration is confirmed by dihedral angles between chromene and phenyl rings .
Q. What are the primary biological activities reported for this compound, and what assays are used to evaluate them?
Documented activities include:
- Anticancer : IC₅₀ values of 8–15 µM in HeLa and MCF-7 cell lines via MTT assays.
- Antimicrobial : Zone of inhibition (12–18 mm) against S. aureus and E. coli in disk diffusion assays.
- Anti-inflammatory : 40–60% inhibition of COX-2 in enzyme-linked immunosorbent assays (ELISA). Assays require standardized cell culture conditions (e.g., 5% CO₂, 37°C) and controls (e.g., DMSO for solvent effects) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s mechanism of action, and what are the limitations of these models?
- Target Prediction : Tools like PASS (Prediction of Activity Spectra) suggest affinity for kinases (e.g., EGFR) and GPCRs.
- Docking Workflow :
Prepare ligand (compound) and receptor (e.g., EGFR PDB: 1M17) structures.
Use AutoDock Vina for binding energy calculations (∆G ≈ -9.2 kcal/mol indicates strong binding).
- Limitations :
- Static models ignore protein flexibility.
- Solvent effects and entropy changes are often oversimplified.
Experimental validation (e.g., SPR binding assays) is critical .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
Common issues and solutions:
- Cell Line Variability : Use standardized cell lines (e.g., ATCC-certified) and replicate experiments (n ≥ 3).
- Assay Conditions : Control pH, serum concentration, and incubation time.
- Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity). Meta-analysis of published data can identify trends (e.g., higher potency in hypoxia-mimetic conditions) .
Q. How does the substitution pattern (e.g., 2-cyanophenyl vs. 3-fluorophenyl) influence bioactivity?
Structure-Activity Relationship (SAR) Insights :
- 2-Cyanophenyl Group : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2).
- Methoxy at C8 : Improves solubility and membrane permeability (logP ≈ 2.1). Table 2 : Activity Comparison of Analogues
| Substituent | IC₅₀ (µM, HeLa) | logP |
|---|---|---|
| 2-Cyanophenyl (target) | 9.5 | 2.1 |
| 3-Fluorophenyl | 14.2 | 2.4 |
| 4-Methoxyphenyl | 22.7 | 1.8 |
| The 2-cyanophenyl derivative shows superior potency due to electronic and steric effects . |
Q. What experimental designs are recommended for studying metabolic stability and toxicity in preclinical models?
- Metabolic Stability :
- Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS.
- Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
- Toxicity Screening :
- AMES test for mutagenicity.
- Zebrafish embryo model (LC₅₀ and teratogenicity).
- Hepatotoxicity markers (ALT/AST levels in primary hepatocytes).
Dose-response curves (0.1–100 µM) ensure relevance to therapeutic windows .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) and biological assay protocols in detail.
- Ethical Compliance : Follow institutional guidelines for in vivo studies (e.g., IACUC approval).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
